REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.C(Cl)(=O)C(Cl)=O.Cl.[CH3:16][O:17][NH:18][CH3:19]>C(Cl)Cl.CN(C=O)C.C(OCC)(=O)C>[CH3:16][O:17][N:18]([CH3:19])[C:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
O,N-dimethyl-hydroxylamine hydrochloride
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with CH2Cl2 (100 ml) and pyridine (6.50 ml)
|
Type
|
WASH
|
Details
|
washed with 10% aqueous citric acid (2×30 ml), saturated aqueous sodium bicarbonate (2×30 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |